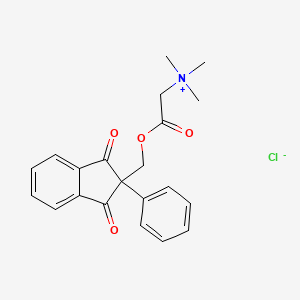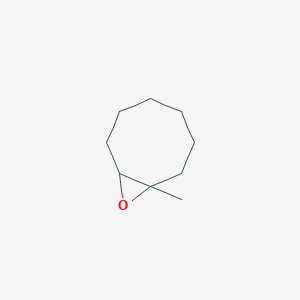
1-Methyl-cis-1,2-epoxycyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-cis-1,2-epoxycyclooctane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring containing an oxygen atom, which imparts significant ring strain and reactivity to the molecule. This compound is a derivative of cyclooctane, where a methyl group is attached to the first carbon and an epoxide ring is formed between the first and second carbons in the cis configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-cis-1,2-epoxycyclooctane can be synthesized from cyclooctene through an epoxidation reaction. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a lipase enzyme as a catalyst. The reaction typically takes place in an organic solvent such as ethyl acetate at room temperature. The process involves the gradual addition of hydrogen peroxide to a solution of cyclooctene and the lipase enzyme, followed by stirring for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of immobilized enzymes or metal catalysts can enhance the efficiency and yield of the reaction. For instance, the use of molybdenyl propanediolate as a catalyst in the presence of tert-butyl hydroperoxide (TBHP) has been reported to produce high yields of epoxides .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-cis-1,2-epoxycyclooctane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated products.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of halohydrins or other substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or molecular oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Hydrochloric acid (HCl) or other nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of 1,2-diols.
Reduction: Formation of 1,2-cyclooctanediol.
Substitution: Formation of halohydrins or other substituted cyclooctane derivatives.
Applications De Recherche Scientifique
1-Methyl-cis-1,2-epoxycyclooctane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Methyl-cis-1,2-epoxycyclooctane involves the reactivity of the epoxide ring. The ring strain makes the epoxide highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophilic sites on biomolecules, resulting in the formation of covalent bonds and subsequent biological effects .
Comparaison Avec Des Composés Similaires
1,2-Epoxycyclooctane: Lacks the methyl group, but otherwise similar in structure and reactivity.
Cyclooctene oxide: Another epoxide derivative of cyclooctene.
9-Oxabicyclo[6.1.0]nonane: A stereoisomer with a different spatial arrangement of atoms
Uniqueness: 1-Methyl-cis-1,2-epoxycyclooctane is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. The cis configuration also imparts specific stereochemical properties that can affect its behavior in chemical and biological systems.
Propriétés
Numéro CAS |
16240-40-7 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
1-methyl-9-oxabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C9H16O/c1-9-7-5-3-2-4-6-8(9)10-9/h8H,2-7H2,1H3 |
Clé InChI |
WUSQJQNHMVSMQB-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCCCC1O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


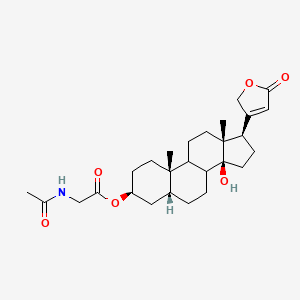

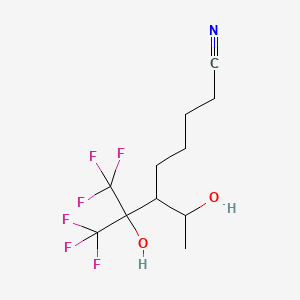

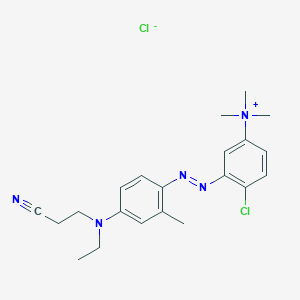
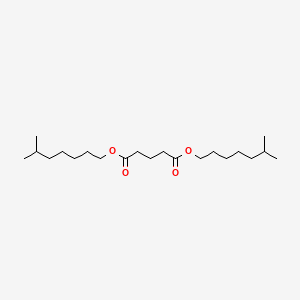
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)


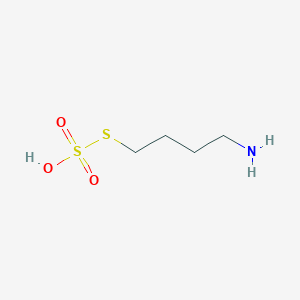
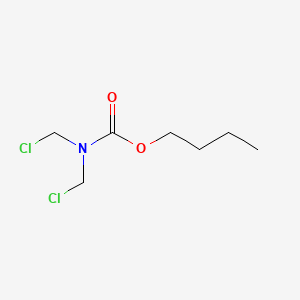
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
